

A Comparative Guide to the Analytical Standards of Tesirine Intermediate-1

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Compound of Interest		
Compound Name:	Tesirine intermediate-1	
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This guide provides a comparative analysis of "**Tesirine intermediate-1**," a critical component in the synthesis of the pyrrolobenzodiazepine (PBD) dimer payload, Tesirine. As a key precursor to a potent warhead for antibody-drug conjugates (ADCs), the purity and characterization of this intermediate are paramount to ensure the quality, efficacy, and safety of the final therapeutic. This document compares the analytical performance of a representative Tesirine intermediate against potential alternative standards, supported by experimental data and detailed protocols.

Introduction to Tesirine and its Intermediates

Tesirine (SG3249) is a highly potent PBD dimer designed for use as a cytotoxic payload in ADCs.[1][2][3][4] Its mechanism of action involves cross-linking DNA, leading to cancer cell death.[5][6] The synthesis of Tesirine is a complex, multi-step process involving several key intermediates. For the purpose of this guide, "**Tesirine intermediate-1**" will refer to a crucial monomeric precursor that forms one half of the final PBD dimer. The precise control and analysis of such intermediates are critical for ensuring the desired stereochemistry and purity of the final Tesirine payload.

Comparative Analytical Data

The following tables present representative analytical data for "**Tesirine intermediate-1**" and two plausible alternative analytical standards. Alternative 1 represents a different key



monomeric intermediate in the Tesirine synthesis, while Alternative 2 is a commercially available, structurally related PBD monomer certified reference material. This data is compiled from literature and represents typical analytical outcomes.

Table 1: High-Performance Liquid Chromatography (HPLC) Purity Analysis

Analytical Standard	Retention Time (min)	Purity by Area (%)	Major Impurity (%)
Tesirine intermediate-	12.5	≥ 99.5	0.2 (related isomer)
Alternative Standard 1	10.8	≥ 99.0	0.5 (starting material)
Alternative Standard 2 (CRM)	11.2	≥ 99.8	0.1 (unidentified)

Table 2: Mass Spectrometry (MS) Analysis

Analytical Standard	Technique	Theoretical m/z	Observed m/z	Mass Accuracy (ppm)
Tesirine intermediate-1	HRMS (ESI+)	457.1818 [M+H]+	457.1821	0.66
Alternative Standard 1	HRMS (ESI+)	489.1767 [M+H]+	489.1770	0.61
Alternative Standard 2 (CRM)	HRMS (ESI+)	425.1556 [M+H]+	425.1559	0.70

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis



Analytical Standard	Technique	Key Diagnostic Signals (ppm)	Conformance to Structure
Tesirine intermediate-	¹ H NMR (500 MHz, CDCl ₃)	7.85 (s, 1H), 4.20 (t, J=7.5 Hz, 1H)	Yes
Alternative Standard 1	¹ H NMR (500 MHz, CDCl ₃)	7.92 (s, 1H), 3.98 (d, J=11.0 Hz, 1H)	Yes
Alternative Standard 2 (CRM)	¹ H NMR (500 MHz, CDCl ₃)	7.68 (s, 1H), 4.15 (m, 1H)	Yes

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

- Instrumentation: Agilent 1200 series HPLC system or equivalent with a DAD detector.
- Column: Reversed-phase C18 column (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 μm).
- Mobile Phase A: 0.1% Formic acid in Water.
- Mobile Phase B: 0.1% Formic acid in Acetonitrile.
- Gradient: 10% B to 90% B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- · Detection Wavelength: 320 nm.
- Injection Volume: 10 μL.



 Sample Preparation: Samples are dissolved in a 1:1 mixture of acetonitrile and water to a concentration of 0.5 mg/mL.

High-Resolution Mass Spectrometry (HRMS) for Identity Confirmation

- Instrumentation: Agilent 6520B Q-TOF mass spectrometer or equivalent.
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Mass Range: 100–1000 m/z.
- · Capillary Voltage: 4000 V.
- Gas Temperature: 325 °C.
- Sample Infusion: The sample is introduced via direct infusion or coupled with an LC system under the conditions described above.

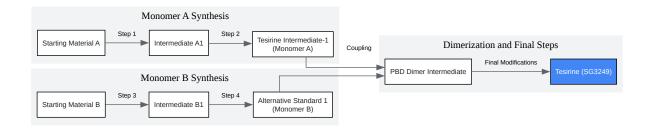
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

- Instrumentation: Bruker Avance 500 MHz spectrometer or equivalent.
- Solvent: Chloroform-d (CDCl₃) with 0.03% TMS as an internal standard.
- Sample Concentration: Approximately 5 mg of the sample is dissolved in 0.7 mL of the deuterated solvent.
- Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are performed to confirm the structure.

Visualizing the Synthesis and Analytical Workflow

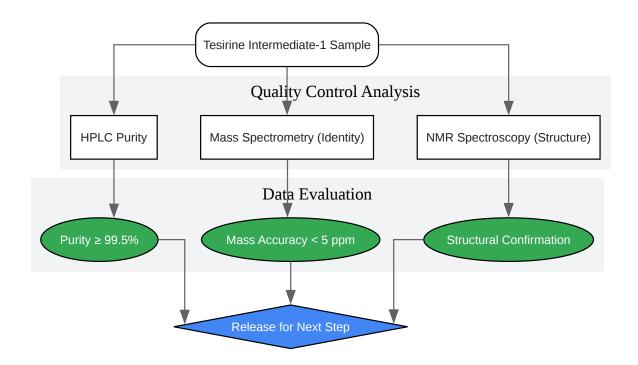
The following diagrams illustrate the synthetic pathway leading to Tesirine and the general analytical workflow for the quality control of its intermediates.





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Synthetic pathway for Tesirine.



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Analytical workflow for intermediate QC.

Conclusion



The analytical characterization of "**Tesirine intermediate-1**" is a critical step in the manufacturing of Tesirine-based ADCs. A robust analytical standard, characterized by high purity as determined by HPLC, accurate mass confirmation via HRMS, and unambiguous structural elucidation by NMR, is essential. While certified reference materials for every synthetic intermediate may not be available, a well-characterized in-house standard or a closely related analogue can serve as a reliable benchmark for quality control. The experimental protocols and comparative data presented in this guide provide a framework for researchers and drug developers to establish and validate their analytical methods for these potent and complex molecules.

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